methyl 2-{[2-(methylthio)benzoyl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(methylthio)benzoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methylthio group attached to the benzoyl moiety, which is further linked to an amino benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate typically involves the esterification of 2-(methylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(methylthio)benzoyl]amino}benzoate can undergo several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different nucleophiles replacing the amino group.
Scientific Research Applications
Methyl 2-{[2-(methylthio)benzoyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(methylthio)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl moiety may also play a role in binding to target proteins or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylthio)benzoate: Similar structure but lacks the amino group.
Methyl 2-(methylsulfanyl)benzoate: Similar structure with a sulfanyl group instead of a methylthio group.
2-Benzoylbenzoic acid methyl ester: Similar structure but lacks the methylthio group.
Uniqueness
Methyl 2-{[2-(methylthio)benzoyl]amino}benzoate is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
methyl 2-[(2-methylsulfanylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-20-16(19)11-7-3-5-9-13(11)17-15(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFGIRFUWCVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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